

Application Notes and Protocols for Cell Viability Assays with MYF-03-176

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-03-176 is a potent, orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] As a key downstream effector of the Hippo signaling pathway, TEAD plays a critical role in cell proliferation, survival, and organ size control. MYF-03-176 disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the suppression of TEAD-dependent transcription and subsequent anti-proliferative effects in cancer cells with a dysregulated Hippo pathway.[2] These application notes provide detailed protocols for assessing the impact of MYF-03-176 on cell viability, including proliferation, apoptosis, and cell cycle progression.

Mechanism of Action

MYF-03-176 covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby inhibiting their transcriptional activity.[2] This disruption of the YAP-TEAD interaction leads to the downregulation of pro-proliferative and anti-apoptotic target genes and the upregulation of pro-apoptotic genes such as Bcl-2-modifying factor (BMF).[1][2]

Data Summary

The following tables summarize the in vitro efficacy of MYF-03-176 in various cancer cell lines.



Table 1: Inhibition of TEAD Transcriptional Activity by MYF-03-176

Cell Line	Assay Type	Incubation Time	IC50 (nM)
NCI-H226	TEAD Luciferase Reporter	72 hours	11

Table 2: Anti-proliferative Activity of MYF-03-176

Cell Line	Assay Type	Incubation Time	IC50 (nM)
NCI-H226	Cell Growth Assay	5 days	9

Table 3: MYF-03-176 IC50 Values for TEAD Paralogs

Target	IC50 (nM)
TEAD1	47
TEAD3	32
TEAD4	71

Experimental Protocols Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the effect of **MYF-03-176** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., NCI-H226)
- · Complete cell culture medium
- MYF-03-176 (stock solution in DMSO)



- 96-well clear-bottom tissue culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of MYF-03-176 in complete culture medium. It is recommended to perform a dose-response curve ranging from 0.1 nM to 10 μM. Include a vehicle control (DMSO) at the same concentration as the highest MYF-03-176 concentration.
- Remove the medium from the wells and add 100 μL of the prepared MYF-03-176 dilutions or vehicle control.
- Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.[1]
- After the incubation period, add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by MYF-03-176 using flow cytometry.

Materials:



- Cancer cell lines
- Complete cell culture medium
- MYF-03-176 (stock solution in DMSO)
- 6-well tissue culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time
 of harvest.
- Treat the cells with the desired concentrations of MYF-03-176 and a vehicle control (DMSO) for 48-72 hours.
- Harvest the cells, including both adherent and floating populations.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are live.
 - Annexin V-positive/PI-negative cells are in early apoptosis.



• Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following treatment with **MYF-03-176**. A related compound, MYF-03-69, has been shown to cause G1 phase arrest.[3]

Materials:

- Cancer cell lines
- Complete cell culture medium
- MYF-03-176 (stock solution in DMSO)
- 6-well tissue culture plates
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with MYF-03-176 and a vehicle control for 48 hours.
- Harvest the cells and wash them with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution containing RNase A.



- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M
 phases can be determined based on the fluorescence intensity of PI.[4][5][6]

TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is for measuring the effect of **MYF-03-176** on TEAD-dependent gene transcription using a luciferase reporter construct.

Materials:

- Cancer cell line stably expressing a TEAD-responsive luciferase reporter (e.g., NCI-H226-TEAD-Luc)
- Complete cell culture medium
- MYF-03-176 (stock solution in DMSO)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
- Luminometer

Procedure:

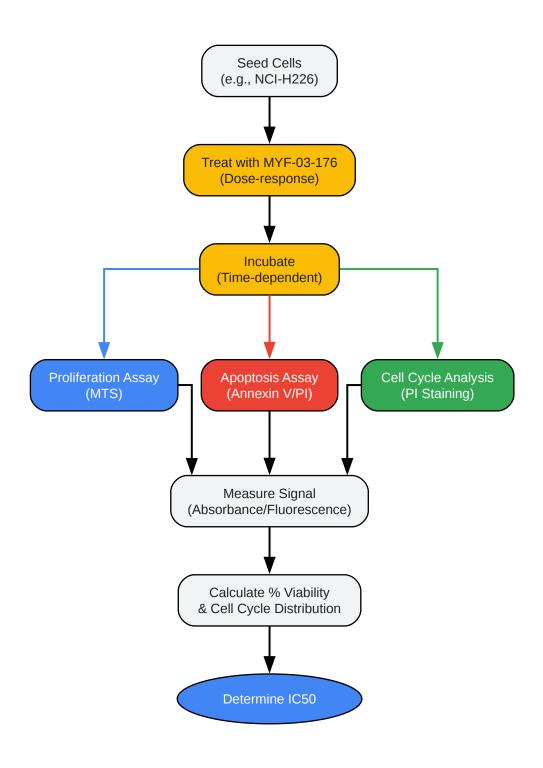
- Seed the TEAD reporter cells in a 96-well white, clear-bottom plate.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a range of MYF-03-176 concentrations and a vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][2]
- After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.



- Measure the luminescence using a luminometer.
- Calculate the percentage of TEAD transcriptional activity relative to the vehicle control and determine the IC50 value.

Visualizations





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